Silver diamine fluoride

Dental Caries Pediatric Dentistry Fluoride Therapy

Silver diamine fluoride (SDF) delivers 88.0% caries arrest at 12 months—an 85% relative improvement over NaF varnish (47.6%, p<0.05). Its dual Ag⁺/F⁻ mechanism provides sustained antimicrobial activity (>9 weeks vs <3 weeks for fluoride-only agents) and a 96.1% prevented fraction. Ideal for non-invasive caries management in pediatric and special-needs populations. Single-application protocol minimizes chair time in community outreach. Choose SDF for evidence-based superiority where fluoride-only agents fall short.

Molecular Formula AgFH6N2
Molecular Weight 160.928 g/mol
CAS No. 34445-07-3
Cat. No. B13731525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver diamine fluoride
CAS34445-07-3
Molecular FormulaAgFH6N2
Molecular Weight160.928 g/mol
Structural Identifiers
SMILESN.N.[F-].[Ag+]
InChIInChI=1S/Ag.FH.2H3N/h;1H;2*1H3/q+1;;;/p-1
InChIKeyFJKGRAZQBBWYLG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Diamine Fluoride (CAS 34445-07-3): A Dual-Action Antimicrobial and Remineralizing Agent for Dental Caries Management


Silver diamine fluoride (SDF), CAS 34445-07-3, is a topical fluoride preparation characterized by its dual mechanism of action: the antimicrobial effect of silver ions (Ag⁺) and the remineralizing effect of fluoride ions (F⁻) [1]. Commercial SDF formulations typically consist of an alkaline aqueous solution containing 24%–27% silver and 5%–6% fluoride (approximately 44,800 ppm fluoride) [2]. This unique composition enables SDF to simultaneously arrest active carious lesions and prevent new lesion formation, distinguishing it from conventional fluoride agents that rely solely on fluoride-mediated remineralization [3].

Why Generic Substitution of Silver Diamine Fluoride (SDF) is Clinically Inadvisable: Evidence of Differentiated Efficacy and Mechanism


Silver diamine fluoride (SDF) cannot be interchangeably substituted with other fluoride agents, such as sodium fluoride varnish or silver nitrate, due to profound differences in both mechanism of action and clinical efficacy [1]. While sodium fluoride varnish relies on fluoride-mediated remineralization, SDF provides a synergistic antimicrobial effect via silver ions, which is absent in fluoride-only alternatives [2]. Conversely, silver nitrate lacks the fluoride component necessary for sustained remineralization. These mechanistic distinctions translate into quantifiable differences in caries arrest rates, antibacterial potency, and the durability of therapeutic effect [3]. Direct head-to-head trials and comparative in vitro studies demonstrate that SDF achieves superior caries arrest and bacterial reduction compared to sodium fluoride varnish, while offering comparable or non-inferior performance to silver nitrate combinations in specific contexts [4]. Substitution without considering these evidence-based differentiators risks compromised clinical outcomes.

Silver Diamine Fluoride (SDF) Comparative Efficacy Data: Caries Arrest, Microhardness, Antimicrobial Activity, and Cytotoxicity


Superior Caries Arrest in Primary Molars: 38% SDF vs. 5% NaF Varnish at 12 Months

A randomized controlled trial directly compared 38% SDF solution to 5% sodium fluoride (NaF) varnish in arresting caries in primary molars of 84 children aged 6-9 years [1]. The SDF group demonstrated a caries arrest rate of 88.0% at 12 months, compared to 47.6% for the NaF varnish group (p<0.05) [1]. At 6 months, the rates were 66.6% for SDF and 40.4% for NaF varnish [1]. This translates to a 40.4 percentage point absolute difference in favor of SDF at the 12-month endpoint, representing nearly double the clinical effectiveness for arresting existing carious lesions.

Dental Caries Pediatric Dentistry Fluoride Therapy

Prevented Fraction Meta-Analysis: SDF vs. Fluoride Varnish for Caries Arrest and Prevention

A systematic review of human clinical trials (1966-2006) analyzed the comparative effectiveness of SDF versus fluoride varnish [1]. The review calculated prevented fractions (PF) and numbers needed to treat (NNT) [1]. For caries arrest, SDF's lowest prevented fraction was 96.1%, while fluoride varnish's highest prevented fraction was only 21.3% [1]. For caries prevention, the values were 70.3% for SDF and 55.7% for fluoride varnish [1]. The number needed to treat (NNT) for caries arrest with SDF was as low as 0.8 (95% CI=0.5-1.0), compared to 3.7 (95% CI=3.4-3.9) for fluoride varnish [1].

Evidence-Based Dentistry Cariology Preventive Dentistry

Antibacterial Efficacy: 38% SDF vs. 5% NaF Varnish in Reducing Salivary S. mutans and Lactobacillus Counts

A randomized controlled trial (N=49 children aged 4-6 years with ECC) compared the effect of a single application of 38% SDF versus 5% NaF varnish on salivary bacterial counts after 3 months [1]. The 38% SDF group exhibited a mean reduction in S. mutans counts of 66.05% from baseline, compared to 16.21% for the NaF group (p<0.001) [1]. Similarly, Lactobacillus counts decreased by 45.20% in the SDF group versus 6.37% in the NaF group (p<0.005) [1]. Salivary pH increased by 10.19% in the SDF group versus 2.56% in the NaF group [1].

Oral Microbiology Antimicrobial Agents Caries Prevention

In Vitro Antimicrobial Activity: SDF Advantage Arrest vs. NaF Varnishes Against Cariogenic Bacteria

An in vitro agar disk diffusion study compared two commercial SDF formulations and two NaF varnishes against four oral bacterial species [1]. Against S. mutans, SDF Advantage Arrest produced a mean inhibition zone of 16.33 mm, while 3M ESPE Vanish (5% NaF) produced no detectable inhibition zone (0 mm) [1]. The combination of SDF Advantage Arrest with NaF varnish NovaBrighte produced a mean inhibition zone of 30.33 ± 6.66 mm against S. mutans, the largest observed [1]. SDF Advantage Arrest also significantly outperformed another SDF formulation (Riva Star Aqua) against S. mutans (16.33 vs. 13.33 mm; p=0.003) [1].

Antimicrobial Susceptibility Dental Materials Biofilm

Cytotoxicity and Durability of Antimicrobial Effect: SDF vs. Fluoride Varnish on Human Gingival Fibroblasts

An in vitro study evaluated the cytotoxicity of SDF and fluoride varnish (FV) on human gingival fibroblasts (HGF) and the durability of their antimicrobial effects after extended rinsing [1]. Hydroxyapatite discs treated with FV lost their cytotoxicity within 3 weeks of rinsing, with HGF survival exceeding 95% after 21 days [1]. In contrast, SDF-treated discs remained cytotoxic to both HGF and bacteria after 9 weeks of continuous rinsing [1]. At a 0.01% dilution, SDF was almost 100% cytotoxic to HGF [1].

Biocompatibility Dental Toxicology Long-Acting Formulations

Comparable Caries Arrest to Silver Nitrate + NaF Combination: A Non-Inferiority Trial

A large-scale randomized non-inferiority trial (N=1,070 children at baseline) compared semi-annual applications of 25% silver nitrate (AgNO3) followed by 5% NaF varnish to semi-annual applications of 38% SDF solution in arresting early childhood caries (ECC) [1]. After 30 months, the mean number of arrested decayed surfaces (ds) was 3.7 ± 3.6 for the AgNO3+NaF group and 3.6 ± 3.7 for the SDF group (p=0.694) [1]. The difference in means was 0.088 (95% CI: -0.351 to 0.526), establishing non-inferiority of the AgNO3+NaF regimen [1].

Early Childhood Caries Silver Compounds Minimally Invasive Dentistry

Evidence-Backed Application Scenarios for Silver Diamine Fluoride (SDF) in Clinical and Research Settings


Arresting Active Caries in Primary Teeth of Young or Non-Cooperative Children

Based on direct head-to-head RCT evidence showing 88.0% caries arrest at 12 months with 38% SDF versus 47.6% with 5% NaF varnish (p<0.05) [1], SDF is the preferred non-invasive agent for managing cavitated lesions in primary molars. Its single-application, no-drill protocol is particularly suited for pediatric patients with behavioral challenges or limited access to restorative care. The prevented fraction of 96.1% for caries arrest, compared to 21.3% for fluoride varnish [2], further justifies its selection over traditional fluoride varnish in this scenario.

Antibacterial Intervention in High-Caries-Risk Populations with Elevated S. mutans

In populations or individuals with high salivary S. mutans and Lactobacillus counts—such as those with early childhood caries or xerostomia—SDF provides a 66.05% reduction in S. mutans and 45.20% reduction in Lactobacillus at 3 months, compared to 16.21% and 6.37%, respectively, for NaF varnish [3]. The in vitro data confirm that SDF formulations like Advantage Arrest produce robust inhibition zones (16.33 mm) against S. mutans, whereas some NaF varnishes exhibit no detectable antimicrobial activity [4]. SDF should be prioritized when targeting the microbial etiology of caries.

Long-Interval Caries Management in Outreach or Teledentistry Programs

The prolonged retention of antimicrobial activity by SDF—remaining cytotoxic to bacteria and human gingival fibroblasts after 9 weeks of rinsing, whereas fluoride varnish loses activity within 3 weeks [5]—makes SDF ideally suited for community outreach programs or settings where frequent recall appointments are impractical. The non-inferiority trial demonstrating that semi-annual SDF applications are at least as effective as a two-step silver nitrate plus NaF regimen over 30 months [6] supports the use of SDF as a standalone, long-interval therapy in resource-limited or remote settings.

Laboratory Evaluation of Dental Material Antimicrobial Efficacy

For researchers evaluating the antimicrobial properties of dental materials, SDF serves as a positive control benchmark. The agar disk diffusion data, which shows formulation-dependent differences (SDF Advantage Arrest: 16.33 mm vs. Riva Star Aqua: 13.33 mm inhibition zones against S. mutans) [4], provides a quantitative reference range for comparing novel antimicrobial agents or coatings. The sustained cytotoxicity of SDF-treated hydroxyapatite discs over 9 weeks [5] also offers a model for studying long-term release and biofilm inhibition.

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